molecular formula C10H8O2S B8524263 4,6-Dimethylbenzothiophene-2,3-dione

4,6-Dimethylbenzothiophene-2,3-dione

Cat. No.: B8524263
M. Wt: 192.24 g/mol
InChI Key: HDQLFGCRKRAPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethylbenzothiophene-2,3-dione is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

4,6-dimethyl-1-benzothiophene-2,3-dione

InChI

InChI=1S/C10H8O2S/c1-5-3-6(2)8-7(4-5)13-10(12)9(8)11/h3-4H,1-2H3

InChI Key

HDQLFGCRKRAPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=O)C2=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of AlCl3(0.4 g, 3.6 mmol) in CH2Cl2 (4 mL) at −20° C. under nitrogen are added 3,5-dimethylbenzenethiol (1 g, 7.2 mmol) and oxalyl chloride (0.6 mL, 7.2 mmol) respectively. The solution is warmed to room temperature for 1 hour and is heated to 120° C. in a microwave reactor for 15 minutes. The solution is cooled and is poured into crushed ice. The solution is extracted with CH2Cl2 and the organic layer is collected. The solution is dried with MgSO4 and is filtered. The filtrate is concentrated and the residue is purified by flash chromatography with 5% EtOAc in Hexane as the eluent to afford 4,6-dimethyl-benzo[b]thiophene-2,3-dione (500 mg, 35%).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of aluminum chloride (AlCl3) (0.4 g, 3.6 mmol) in CH2Cl2 (4 mL) at −20° C. under nitrogen were added 3,5-dimethylbenzenethiol (1 g, 7.2 mmol) and oxalyl chloride (0.6 mL, 7.2 mmol) respectively. The solution was warmed to room temperature for 1 hour and was heated to 120° C. in a microwave reactor for 15 minutes. The solution was cooled down and was poured into crashed ice. The solution was extracted with CH2Cl2 and the organic layer was collected. The solution was dried with MgSO4 and was filtered. The filtrate was concentrated and the residue was purified by silica gel flash column chromatography with 5% EtOAc in Hexane as the eluent to afford the title compound (500 mg, 35%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
35%

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